Cbl-b-IN-2

Description

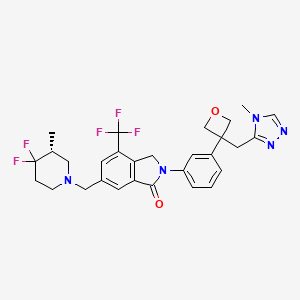

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H30F5N5O2 |

|---|---|

Molecular Weight |

575.6 g/mol |

IUPAC Name |

6-[[(3R)-4,4-difluoro-3-methylpiperidin-1-yl]methyl]-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C29H30F5N5O2/c1-18-12-38(7-6-28(18,30)31)13-19-8-22-23(24(9-19)29(32,33)34)14-39(26(22)40)21-5-3-4-20(10-21)27(15-41-16-27)11-25-36-35-17-37(25)2/h3-5,8-10,17-18H,6-7,11-16H2,1-2H3/t18-/m1/s1 |

InChI Key |

YQALLLNHBDHXFZ-GOSISDBHSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F |

Canonical SMILES |

CC1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of Cbl-b-IN-2

This document provides a comprehensive technical overview of the mechanism of action for this compound, a small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b). We will delve into the core signaling pathways regulated by Cbl-b, the molecular basis of inhibition by this compound, and the downstream consequences for immune cell function, supported by quantitative data and detailed experimental methodologies.

Introduction: Cbl-b as a Key Intracellular Immune Checkpoint

Casitas B-lineage lymphoma-b (Cbl-b) is a RING-type E3 ubiquitin ligase that functions as a critical intracellular negative regulator of immune responses.[1][2] Expressed across various immune cells, including T cells, Natural Killer (NK) cells, and B cells, Cbl-b acts as a gatekeeper, setting the activation threshold and maintaining immune homeostasis to prevent autoimmunity.[3][4][5] It achieves this by targeting key signaling proteins for ubiquitination, a post-translational modification that typically marks them for degradation by the proteasome or lysosome, thereby attenuating activating signals.[6][7]

In the context of oncology, Cbl-b's function can be detrimental, contributing to an immunosuppressive tumor microenvironment (TME) by dampening the anti-tumor activity of cytotoxic T cells and NK cells.[8][9] Consequently, inhibiting Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, aiming to unleash the full potential of the immune system to recognize and eliminate cancer cells.[1][2]

The Core Mechanism of Cbl-b E3 Ligase Activity

Cbl-b exerts its negative regulatory function primarily through its E3 ligase activity, which is contained within its RING (Really Interesting New Gene) finger domain. The process involves a cascade where an E1 activating enzyme prepares ubiquitin, an E2 conjugating enzyme receives it, and finally, Cbl-b (the E3) facilitates the transfer of ubiquitin from the E2 to specific lysine residues on a substrate protein.[3]

The activity of Cbl-b is tightly regulated. In its inactive state, the RING finger domain is masked by the N-terminal Tyrosine Kinase Binding (TKB) domain.[3] Activation requires phosphorylation of a key tyrosine residue (Y363) located in the linker region between the TKB and RING domains.[5] This phosphorylation induces a conformational change, exposing the RING domain and allowing it to bind to the E2-ubiquitin complex, thereby enabling substrate ubiquitination.[3][5][6]

This compound: A Targeted Molecular Inhibitor

This compound is an orally bioavailable small molecule designed to specifically inhibit the E3 ligase activity of Cbl-b.[10] While detailed structural studies on this compound itself are not publicly available, research on analogous compounds in the same class, such as NX-1607 and C7683, provides profound insight into the mechanism of inhibition.[8][11][12]

These inhibitors function not by competing for the active site, but by acting as an "intramolecular glue."[8][11][12] The molecule binds to a pocket at the interface between the TKB domain and the linker helix region (LHR).[8][11] This binding locks Cbl-b in its inactive, or autoinhibited, conformation.[5][8] By stabilizing this closed state, the inhibitor prevents the necessary phosphorylation-dependent conformational change that would normally expose the RING domain and activate its E3 ligase function.[5]

Downstream Signaling Pathways and Consequences of Inhibition

By locking Cbl-b in an inactive state, this compound prevents the ubiquitination and subsequent degradation of numerous key activating proteins within immune cells. This leads to a lower threshold for activation and a more robust and sustained immune response.

In T Cells

Cbl-b is a master regulator of T cell activation, acting downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[5][9] In the absence of CD28 co-stimulation, Cbl-b is particularly active, suppressing T-cell responses.[12] this compound's inhibition prevents the ubiquitination of several critical signaling molecules:

-

PI3K (p85 subunit): Cbl-b normally ubiquitinates the p85 regulatory subunit of PI3K, preventing its recruitment to CD28 and thereby suppressing the PI3K/Akt signaling pathway.[5][13] Inhibition by this compound restores PI3K activity.

-

PLCγ1 and PKCθ: These are crucial for calcium mobilization and activating transcription factors like NF-κB and NFAT, which drive IL-2 production. Cbl-b targets them for ubiquitination.[5][7] this compound enhances their activity.

-

Vav1: A key guanine nucleotide exchange factor, Vav1 is also a Cbl-b substrate.[7] Its sustained activity upon Cbl-b inhibition leads to enhanced cytoskeletal rearrangement and immunological synapse formation.[7]

The net effect is that Cbl-b inhibition allows for potent T-cell activation, proliferation, and cytokine production (e.g., IFN-γ, IL-2) even in the presence of suppressive signals within the TME, effectively converting a weak signal into a strong activating one.[5][14]

In NK Cells

Cbl-b also negatively regulates the activation and cytotoxic function of NK cells.[6][13] While the exact substrates in NK cells are less defined, Cbl-b is known to be activated downstream of TAM receptors (Tyro3, Axl, Mer), which can inhibit NK cell function.[6][13] Inhibition of Cbl-b has been shown to reinvigorate dysfunctional or exhausted NK cells, enhancing their anti-tumor activity.[15] This is a crucial aspect of its mechanism, as it boosts the innate arm of the anti-cancer immune response.[1]

In B Cells

In B cells, Cbl-b targets proteins involved in B-cell receptor (BCR) signaling, such as the tyrosine kinase Syk and Vav.[3] It also attenuates signaling from the co-stimulatory molecule CD40 by associating with TRAF-2.[3] Inhibition of Cbl-b can therefore lead to enhanced B-cell responses and antibody production.

Quantitative Data

The inhibitory potency of this compound has been characterized, providing quantitative measures of its activity.

| Compound | Target | Assay Type | IC50 Value | Source |

| This compound | Cbl-b | Enzyme Activity | <1 nM (low Cbl-b conc.) | [10] |

| This compound | Cbl-b | Enzyme Activity | 5.1-100 nM (high Cbl-b conc.) | [10] |

Note: The IC50 is dependent on the concentration of the Cbl-b enzyme used in the assay.

Key Experimental Protocols

The characterization of Cbl-b inhibitors like this compound involves a suite of biophysical, biochemical, and cellular assays.

Target Engagement and Binding Affinity

-

Methodology: Differential Scanning Fluorimetry (DSF)

-

Purified recombinant Cbl-b protein (either full-length or specific domains like TKBD-LHR-RING) is incubated with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

-

The inhibitor compound (this compound) is added at various concentrations.

-

A thermal ramp is applied using a real-time PCR instrument, and fluorescence is monitored.

-

As the protein unfolds due to heat, the dye binds, and fluorescence increases. The melting temperature (Tm) is the midpoint of this transition.

-

Binding of the inhibitor stabilizes the protein, resulting in a positive shift in the Tm (ΔTm). This ΔTm is concentration-dependent and confirms direct binding.[11]

-

E3 Ligase Inhibitory Activity

-

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

This assay measures the ubiquitination of a substrate. Components include E1 and E2 enzymes, biotinylated ubiquitin, a GST-tagged substrate, and the Cbl-b enzyme.

-

The reaction is initiated in the presence of varying concentrations of the inhibitor (e.g., this compound).

-

After incubation, detection reagents are added: Europium cryptate-labeled anti-GST antibody (donor) and XL665-labeled streptavidin (acceptor).

-

If ubiquitination occurs, the GST-substrate becomes biotinylated, bringing the donor and acceptor fluorophores into close proximity, generating a FRET signal.

-

The inhibitor's potency is determined by measuring the reduction in the HTRF signal, from which an IC50 value is calculated.[5][16]

-

Cellular Activity: T-Cell Activation

-

Methodology: Primary T-Cell Co-culture Assay

-

Primary human or murine T cells are isolated from peripheral blood or spleen.

-

T cells are stimulated sub-optimally, for example, using plate-bound anti-CD3 antibodies with or without low-dose anti-CD28 antibodies, to mimic a state of anergy or weak activation.

-

Cells are treated with a dose range of this compound or vehicle control.

-

After a period of incubation (e.g., 48-72 hours), readouts are measured:

-

Proliferation: Assessed by CFSE dilution or similar methods using flow cytometry.

-

Cytokine Production: Supernatants are collected, and levels of key cytokines like IL-2 and IFN-γ are quantified using ELISA or multiplex bead assays.

-

Activation Markers: Expression of surface markers like CD25 and CD69 is measured by flow cytometry.

-

-

A successful inhibitor will show increased proliferation and cytokine production compared to the vehicle control, especially under sub-optimal stimulation conditions.[5]

-

Conclusion

This compound represents a sophisticated approach to cancer immunotherapy by targeting a key intracellular node of immune regulation. Its mechanism of action as an "intramolecular glue" that locks Cbl-b in an inactive conformation is a novel strategy for inhibiting an E3 ligase. By preventing the ubiquitination of critical activating proteins in T cells and NK cells, this compound effectively lowers the threshold for immune cell activation. This leads to a potent, multi-faceted anti-tumor response involving both the innate and adaptive immune systems, marking it as a highly promising agent for overcoming immune suppression in the tumor microenvironment.

References

- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | INN [investingnews.com]

- 15. jitc.bmj.com [jitc.bmj.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Cbl-b-IN-2 in T Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical negative regulator of T cell activation, functioning as an intracellular immune checkpoint.[1][2] By setting the activation threshold for T cells, Cbl-b plays a pivotal role in maintaining immune tolerance and preventing autoimmunity.[3][4] Its inhibition presents a promising therapeutic strategy to enhance anti-tumor immunity by lowering the bar for T cell activation and unleashing a potent immune response against malignancies.[5][6] Cbl-b-IN-2 is a small molecule inhibitor designed to target this pathway. This technical guide provides a comprehensive overview of the role of Cbl-b in T cell activation and the impact of its inhibition by this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Core Concepts: Cbl-b as a Negative Regulator

Cbl-b is a RING finger E3 ubiquitin ligase that primarily functions to negatively regulate signaling pathways downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28.[3][7] In the absence of a strong co-stimulatory signal from CD28, Cbl-b becomes a key gatekeeper, preventing T cell activation and promoting a state of anergy or tolerance.[8][9] It achieves this by ubiquitinating several key signaling proteins, targeting them for degradation or altering their function.[3][10]

Key substrates of Cbl-b in the T cell activation pathway include:

-

PLC-γ1 (Phospholipase C gamma 1): Cbl-b-mediated ubiquitination of PLC-γ1 can dampen calcium signaling, a critical component of T cell activation.[10][11]

-

Vav1: By targeting Vav1, a guanine nucleotide exchange factor, Cbl-b can suppress the reorganization of the actin cytoskeleton required for the formation of the immunological synapse.[3][9]

-

PKC-θ (Protein Kinase C theta): Ubiquitination of PKC-θ by Cbl-b can inhibit the activation of the NF-κB signaling pathway.[3][12]

-

PI3K (Phosphoinositide 3-kinase): Cbl-b can ubiquitinate the p85 regulatory subunit of PI3K, thereby inhibiting its activity and downstream signaling, including the Akt pathway.[7]

The co-stimulatory molecule CD28, when engaged, leads to the ubiquitination and proteasomal degradation of Cbl-b, effectively removing this inhibitory brake and allowing for robust T cell activation.[4][11] Conversely, the co-inhibitory receptor CTLA-4 can induce the expression of Cbl-b, reinforcing the negative regulation of T cell responses.[13]

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor that has been developed to specifically target the E3 ligase activity of Cbl-b.[14] By inhibiting Cbl-b, this compound effectively mimics the effect of strong co-stimulation, leading to enhanced T cell activation even in the absence of a robust CD28 signal.[4][8]

Quantitative Data on Cbl-b Inhibitors

The following tables summarize the available quantitative data for this compound and other relevant Cbl-b inhibitors.

| Inhibitor | Target | Assay Type | IC50 | Reference |

| This compound | Cbl-b | Enzymatic Assay | <1 nM (low Cbl-b concentration) | [14] |

| 5.1-100 nM (high Cbl-b concentration) | [14] | |||

| NX-1607 | Cbl-b | HTRF Assay | Low nanomolar | [1] |

| Compound 30 | Cbl-b | Enzymatic Assay | 30 nM | [15] |

| Inhibitor | Cell Type | Assay Type | EC50 | Effect | Reference |

| Compound 30 | T-cells | IL-2 Production | 230 nM | Induction of IL-2 production | [15] |

| NX-1607 | Jurkat T cells | CD69 Expression | - | Upregulation of the activation marker CD69 | [1] |

| Primary T cells | Cytokine Production | - | Enhanced secretion of IFN-γ and TNF-α | [16] | |

| NK cells | Cytotoxicity | - | Increased NK cell-mediated killing of target cells | [17] |

Signaling Pathways and Mechanism of Action

The inhibition of Cbl-b by this compound leads to a cascade of downstream signaling events that promote T cell activation.

Cbl-b Signaling Pathway in T Cell Activation

Caption: Cbl-b negatively regulates TCR signaling by ubiquitinating key downstream effectors.

Mechanism of this compound Action

Caption: this compound blocks the E3 ligase activity of Cbl-b, leading to enhanced T cell activation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the study of Cbl-b inhibitors.

Cbl-b E3 Ligase Activity Assay (HTRF-based)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the E3 ligase activity of Cbl-b.[1][18]

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer with DTT, MgCl2, and bovine gelatin.

-

Recombinant proteins: Cbl-b, E1 activating enzyme (UBE1), E2 conjugating enzyme (Ube2d2), biotinylated ubiquitin, and a substrate protein (e.g., GST-tagged).

-

HTRF Detection Reagents: Europium cryptate-labeled anti-GST antibody (donor) and Cy5-labeled ubiquitin (acceptor).

-

This compound: Serially diluted in DMSO.

-

-

Assay Procedure:

-

Add 5 µL of assay buffer to a 384-well low-volume white plate.

-

Add 1 µL of this compound or DMSO control.

-

Add 2 µL of a mix containing Cbl-b, E1, E2, and biotinylated ubiquitin.

-

Initiate the reaction by adding 2 µL of ATP.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding EDTA.

-

Add 10 µL of HTRF detection reagents.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.

-

T Cell Activation Assay (Flow Cytometry)

This protocol outlines the measurement of T cell activation markers, such as CD69 and CD25, using flow cytometry.[19][20]

-

Cell Preparation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Alternatively, use a T cell line such as Jurkat.

-

Resuspend cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

-

Stimulation and Treatment:

-

Plate 1 x 10^5 cells per well in a 96-well U-bottom plate.

-

Add this compound at various concentrations or a vehicle control (DMSO).

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or a mitogen like Phytohemagglutinin (PHA).

-

Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

-

Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain with fluorescently conjugated antibodies against CD3, CD4, CD8, and the activation marker CD69 or CD25 for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T cells.

-

Analyze the percentage of CD69+ or CD25+ cells within the CD4+ and CD8+ T cell subsets.

-

Cytokine Production Assay (ELISA)

This protocol describes the quantification of cytokine secretion (e.g., IL-2, IFN-γ) from T cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[21][22]

-

Cell Culture and Supernatant Collection:

-

Follow steps 1 and 2 of the T Cell Activation Assay protocol.

-

After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

-

-

ELISA Procedure:

-

Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

-

Data Acquisition:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in the samples.

-

Experimental Workflow for Assessing T Cell Activation

Caption: A general workflow for evaluating the effect of this compound on T cell activation.

Conclusion

Cbl-b is a well-established negative regulator of T cell activation, and its inhibition represents a compelling strategy in immuno-oncology. Small molecule inhibitors like this compound have demonstrated the potential to significantly enhance T cell effector functions, including the production of key cytokines and the expression of activation markers. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals working to further elucidate the role of Cbl-b and advance the development of its inhibitors as novel cancer immunotherapies. The continued investigation into the intricate signaling networks governed by Cbl-b will undoubtedly pave the way for more effective and targeted immunomodulatory treatments.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. tandfonline.com [tandfonline.com]

- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 5. nurixtx.com [nurixtx.com]

- 6. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cbl-b in T-cell activation - ProQuest [proquest.com]

- 10. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. rcsb.org [rcsb.org]

- 16. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 17. jitc.bmj.com [jitc.bmj.com]

- 18. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]

- 19. miltenyibiotec.com [miltenyibiotec.com]

- 20. T-cell activation-induced marker assays in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. abbexa.com [abbexa.com]

- 22. researchgate.net [researchgate.net]

The Role of Cbl-b Inhibition in Enhancing Natural Killer (NK) Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation and effector functions of various immune cells, including Natural Killer (NK) cells.[1][2] By targeting specific signaling proteins for ubiquitination and subsequent degradation, Cbl-b sets the activation threshold for NK cells, thereby preventing excessive immune responses and maintaining self-tolerance. However, in the context of cancer, this regulatory mechanism can be exploited by tumor cells to evade immune surveillance. Inhibition of Cbl-b has emerged as a promising therapeutic strategy to unleash the full cytotoxic potential of NK cells against malignant targets. This technical guide provides an in-depth overview of the effects of Cbl-b inhibition on NK cell function, detailing the underlying signaling pathways, experimental methodologies, and quantitative outcomes. While this guide focuses on the effects of Cbl-b inhibition in general, specific data points are derived from studies on various small molecule inhibitors, including those referred to generically as Cbl-b inhibitors and specifically named compounds like HOT-A and NX-1607, which are used as surrogates for "Cbl-b-IN-2".

Data Presentation: Quantitative Effects of Cbl-b Inhibition on NK Cell Function

The inhibition of Cbl-b leads to a significant enhancement of NK cell effector functions. The following tables summarize the quantitative data from various in vitro studies.

| Functional Readout | Inhibitor/Method | Cell Type | Target Cells | Key Findings | Reference |

| Cytotoxicity | Cbl-b inhibitor (HOT-A) | Human NK cells | K562 | Dose-dependent increase in killing rate at E:T ratios of 0.5:1 to 4:1. | [3] |

| Cbl-b inhibitor | Dysfunctional NKD9 cells | A549 β2m-/- | Increased NK cell-mediated cytotoxicity. | [1] | |

| Cbl-b inhibitor | Tumor-infiltrating NK cells | K562, A549 β2m-/- | Increased NK cell-mediated cytotoxicity across lung, ovarian, and colorectal cancer patient samples. | [1][4] | |

| CBLB Knockout (CRISPR/Cas9) | Placental CD34+ derived NK cells | RPMI8226, ARH77, U266 | Significantly higher cytotoxicity at E:T ratios of 20:1, 10:1, and 5:1. | [5] |

| Functional Readout | Inhibitor/Method | Cell Type | Stimulation | Key Findings | Reference |

| IFN-γ Production | Cbl-b siRNA | IL-15-activated primary human NK cells | IL-15 | 10-fold higher levels of secreted IFN-γ compared to control. | [2] |

| Cbl-b inhibitor (HOT-A) | Human NK cells | IL-12 + IL-18 | Increased IFN-γ secretion. | [3] | |

| Cbl-b inhibitor | Dysfunctional NKD9 cells | A549 β2m-/- co-culture | Increased IFN-γ production. | [1] | |

| Cbl-b inhibitor | Tumor-infiltrating NK cells | K562 or A549 β2m-/- co-culture | Increased IFN-γ supernatant concentrations. | [4] | |

| TNF-α Production | Cbl-b inhibitor | Primary human NK cells | A549 β2m-/- co-culture | Dose-dependent increase in TNF-α secretion (0.15 to 10 µM). | [1] |

| Granzyme B Secretion | Cbl-b inhibitor (HOT-A) | Human NK cells | IL-12 + IL-18 | Increased Granzyme B secretion. | [3] |

| Cbl-b siRNA | Primary human NK cells | IL-15 | Significant increase in granzyme B expression. | [2] |

| Functional Readout | Inhibitor/Method | Cell Type | Stimulation | Key Findings | Reference |

| Degranulation (CD107a) | Cbl-b inhibitor (HOT-A) | Human NK cells | Plate-coated anti-NKG2D + IL-15 | Increased CD107a expression. | [3] |

| Proliferation | Cbl-b inhibitor | Dysfunctional NKD9 cells | A549 β2m-/- co-culture | Increased proliferation. | [1] |

| Cbl-b inhibitor | Tumor-infiltrating NK cells | IL-15 | Trend of increased proliferation. | [1] | |

| CBLB Knockout | Placental CD34+ derived NK cells | In vivo (NSG mice) | In vivo proliferation and maturation. | [5] |

Experimental Protocols

NK Cell Cytotoxicity Assay

Objective: To quantify the ability of NK cells to lyse target tumor cells following treatment with a Cbl-b inhibitor.

Methodology:

-

Target Cell Preparation:

-

Culture K562 cells (a human erythroleukemic cell line sensitive to NK cell-mediated lysis) in appropriate media.

-

Label K562 cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) for easy identification by flow cytometry.

-

-

Effector Cell Preparation:

-

Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs).

-

Pre-treat the enriched NK cells with the Cbl-b inhibitor (e.g., HOT-A at concentrations ranging from 10nM to 10µM) or a vehicle control (DMSO) for a specified period (e.g., 1 hour).[3]

-

-

Co-culture:

-

Data Acquisition and Analysis:

-

Following incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to the cell suspension to stain dead cells.

-

Analyze the samples using a flow cytometer.

-

Gate on the CFSE-positive target cell population and quantify the percentage of dead cells (positive for the viability dye).

-

The percentage of specific lysis is calculated as: (% Dead Target Cells in presence of NK cells - % Dead Target Cells alone) / (100 - % Dead Target Cells alone) * 100.

-

Cytokine Production Assay (IFN-γ)

Objective: To measure the secretion of IFN-γ by NK cells upon stimulation in the presence of a Cbl-b inhibitor.

Methodology:

-

NK Cell Stimulation:

-

Isolate and culture primary human NK cells.

-

Pre-treat NK cells with the Cbl-b inhibitor or vehicle control.

-

Stimulate the NK cells with a combination of cytokines (e.g., IL-12 at 10 ng/ml + IL-18 at 10 ng/ml) or by co-culture with target cells (e.g., K562).[3]

-

Incubate for a suitable period (e.g., 24 hours).[3]

-

-

Supernatant Collection:

-

After incubation, centrifuge the cell culture plates to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted cytokines.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use a commercially available human IFN-γ ELISA kit.

-

Coat a 96-well plate with a capture antibody specific for human IFN-γ.

-

Add the collected supernatants and a series of IFN-γ standards to the wells.

-

Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Measure the absorbance using a plate reader and calculate the concentration of IFN-γ in the samples based on the standard curve.

-

NK Cell Degranulation Assay (CD107a Expression)

Objective: To assess the degranulation of NK cells, a proxy for cytotoxic activity, by measuring the surface expression of CD107a.

Methodology:

-

Cell Preparation and Stimulation:

-

Prepare effector (NK cells) and target cells as described in the cytotoxicity assay.

-

In a 96-well plate, combine NK cells and target cells at a specific E:T ratio.

-

Immediately add a fluorescently labeled anti-CD107a antibody to the culture.

-

Add a protein transport inhibitor (e.g., Monensin/GolgiStop) to prevent the internalization of CD107a after it is expressed on the cell surface.[6]

-

-

Incubation:

-

Incubate the plate for 4-6 hours at 37°C.[6]

-

-

Staining and Analysis:

-

After incubation, stain the cells with antibodies against other NK cell surface markers (e.g., CD3, CD56) to identify the NK cell population.

-

Analyze the samples by flow cytometry.

-

Gate on the NK cell population (e.g., CD3-CD56+) and quantify the percentage of cells expressing CD107a on their surface.

-

Signaling Pathways and Experimental Workflows

Cbl-b Signaling Pathway in NK Cells

Cbl-b negatively regulates NK cell activation primarily through its E3 ubiquitin ligase activity. A key pathway involves the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Upon ligand binding, TAM receptors can phosphorylate and activate Cbl-b.[7][8] Activated Cbl-b then targets the adaptor protein Linker for Activation of T cells (LAT) for ubiquitination and subsequent proteasomal degradation.[7][9][10] The degradation of LAT disrupts downstream signaling cascades that are essential for NK cell effector functions, including cytotoxicity and cytokine production.

Caption: Cbl-b signaling cascade in NK cells.

Mechanism of Action of this compound

Cbl-b inhibitors, such as this compound, function by blocking the E3 ubiquitin ligase activity of Cbl-b. This prevents the ubiquitination and subsequent degradation of key signaling molecules like LAT. As a result, the signaling pathways downstream of activating receptors remain intact and potentiated, leading to enhanced NK cell effector functions.

Caption: Mechanism of action of a Cbl-b inhibitor.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a typical workflow for evaluating the impact of a Cbl-b inhibitor on NK cell function in vitro.

Caption: Workflow for in vitro assessment of Cbl-b inhibitor effects.

Conclusion

The inhibition of Cbl-b represents a compelling strategy to augment the anti-tumor activity of NK cells. By preventing the degradation of key signaling molecules, Cbl-b inhibitors effectively lower the activation threshold of NK cells, leading to enhanced cytotoxicity, increased production of pro-inflammatory cytokines, and greater degranulation against cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance Cbl-b inhibitors as a novel class of cancer immunotherapy. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising preclinical findings into clinical benefits for patients.

References

- 1. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hotspotthera.com [hotspotthera.com]

- 4. researchgate.net [researchgate.net]

- 5. CBLB ablation with CRISPR/Cas9 enhances cytotoxicity of human placental stem cell-derived NK cells for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hiv-forschung.de [hiv-forschung.de]

- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Negative Regulation Of Nk Cell Activation By Cbl-B And Tam Receptors | Semantic Scholar [semanticscholar.org]

- 9. Cbl ubiquitin ligases mediate the inhibition of natural killer cell activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Cbl-b-IN-2 Target Engagement Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of target engagement biomarkers for Cbl-b-IN-2, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. Cbl-b is a critical negative regulator of T-cell activation, and its inhibition is a promising strategy in immuno-oncology. This document details the molecular mechanisms of Cbl-b, the rationale for its inhibition, and a detailed analysis of proximal and distal biomarkers to assess the in vitro and in vivo activity of this compound. The guide includes structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate the design and implementation of robust target engagement and pharmacodynamic biomarker strategies in preclinical and clinical development.

Introduction: Cbl-b as a Therapeutic Target

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the threshold for T-cell activation. By ubiquitinating key components of the T-cell receptor (TCR) signaling pathway, Cbl-b acts as an intracellular immune checkpoint, preventing spurious T-cell activation and maintaining immune tolerance. In the tumor microenvironment, the activity of Cbl-b can contribute to T-cell exhaustion and limit anti-tumor immunity.

This compound is a potent and selective inhibitor of Cbl-b. By binding to Cbl-b, this compound prevents its E3 ligase activity, thereby lowering the threshold for T-cell activation and enhancing anti-tumor immune responses. The development of robust target engagement biomarkers is crucial for the clinical translation of this compound, enabling the assessment of its pharmacological activity and the determination of optimal dosing schedules.

Cbl-b Signaling Pathway

Cbl-b negatively regulates T-cell activation by targeting several key signaling molecules for ubiquitination and subsequent degradation. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of kinases such as Lck and ZAP-70. These kinases phosphorylate downstream adaptor proteins, including LAT and SLP-76, creating a scaffold for the recruitment of other signaling molecules like PLCγ1 and Vav1. Cbl-b is recruited to this signaling complex and, upon its own activation via phosphorylation, ubiquitinates multiple substrates, dampening the signaling output.

Target Engagement Biomarkers for this compound

Target engagement biomarkers provide direct evidence that a drug is interacting with its intended target. For this compound, these can be categorized into direct and proximal biomarkers.

Direct Measurement of Cbl-b Inhibition

The most direct way to measure target engagement is to assess the enzymatic activity of Cbl-b in the presence of the inhibitor.

Table 1: In Vitro Assays for Direct Cbl-b Inhibition

| Assay Type | Principle | Typical Readout | This compound IC50 | Reference |

| TR-FRET Assay | Measures Cbl-b auto-ubiquitination or substrate ubiquitination using Time-Resolved Fluorescence Resonance Energy Transfer. | Decrease in FRET signal | 5.1-100 nM (high Cbl-b concentration)<1 nM (low Cbl-b concentration) | [1] |

| Lumit™ Immunoassay | A bioluminescent assay that measures the interaction between biotinylated ubiquitin and GST-tagged Cbl-b. | Decrease in luminescence | Not publicly available | [2] |

Proximal Pharmacodynamic Biomarkers

Proximal biomarkers are downstream of the direct target interaction but are still closely linked to the mechanism of action. For Cbl-b inhibition, the phosphorylation status of its immediate substrates serves as an excellent proximal biomarker.

-

Phosphorylated Hematopoietic Cell-Specific Lyn Substrate 1 (pHS1) : HS1 is a substrate of kinases activated early in the TCR signaling cascade. Clinical data from other Cbl-b inhibitors, such as NX-1607, have shown a dose-dependent increase in pHS1 levels, confirming target engagement.[3][4][5][6]

-

Phosphorylated ZAP-70 (pZAP-70) and Phosphorylated PLCγ1 (pPLCγ1) : As direct or indirect substrates of Cbl-b's regulatory action, an increase in the phosphorylation of ZAP-70 and PLCγ1 upon T-cell stimulation in the presence of a Cbl-b inhibitor is indicative of target engagement. Studies with the similar inhibitor Cbl-b-IN-1 have demonstrated this effect.[7]

Table 2: Proximal Biomarkers of Cbl-b Inhibition

| Biomarker | Assay Type | Sample Type | Expected Change with this compound |

| pHS1 | Western Blot, ELISA, Flow Cytometry | PBMCs, Tumor Biopsies | Increase |

| pZAP-70 | Western Blot, Flow Cytometry | PBMCs, Isolated T-cells | Increase |

| pPLCγ1 | Western Blot, Flow Cytometry | PBMCs, Isolated T-cells | Increase |

Distal Pharmacodynamic Biomarkers

Distal biomarkers reflect the broader biological consequences of Cbl-b inhibition, such as enhanced T-cell activation and proliferation.

-

T-Cell Proliferation (Ki-67) : Ki-67 is a marker of cellular proliferation. Inhibition of Cbl-b is expected to lower the threshold for T-cell activation, leading to increased proliferation upon stimulation.

-

T-Cell Activation Markers (ICOS, PD-1) : Inducible T-cell costimulator (ICOS) and Programmed cell death protein 1 (PD-1) are expressed on activated T-cells. An increase in the percentage of T-cells expressing these markers, particularly CD8+ T-cells, indicates a pharmacodynamic effect of Cbl-b inhibition. Clinical data from the Cbl-b inhibitor NX-1607 has shown an enrichment of circulating PD-1+ CD8+ T-cells expressing Ki-67 and ICOS in patients with stable disease.[3][4][5][6]

-

Cytokine Production : Enhanced T-cell activation leads to the increased production of effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).

Table 3: Distal Biomarkers of Cbl-b Inhibition

| Biomarker | Assay Type | Sample Type | Expected Change with this compound |

| Ki-67 | Flow Cytometry | PBMCs, Tumor Infiltrating Lymphocytes (TILs) | Increase in CD4+ and CD8+ T-cells |

| ICOS | Flow Cytometry | PBMCs, TILs | Increase in CD4+ and CD8+ T-cells |

| PD-1 | Flow Cytometry | PBMCs, TILs | Increase in CD8+ T-cells |

| IFN-γ, IL-2 | ELISA, ELISpot, Intracellular Cytokine Staining | Plasma, Supernatant, PBMCs | Increase |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cbl-b TR-FRET Assay

Protocol:

-

Reagent Preparation : Prepare a master mix containing ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UbcH5b), biotinylated-ubiquitin, and ATP in an appropriate assay buffer.

-

Compound Addition : Add varying concentrations of this compound or vehicle control to the wells of a low-volume 384-well plate.

-

Enzyme Addition : Add purified GST-tagged Cbl-b to initiate the reaction.

-

Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to occur.

-

Detection : Stop the reaction and add detection reagents: a Terbium (Tb)-conjugated anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor, e.g., d2).

-

Final Incubation : Incubate at room temperature for 60 minutes to allow for the binding of the detection reagents.

-

Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is calculated to determine the FRET efficiency.

Western Blot for Phosphorylated HS1 (pHS1)

Protocol:

-

Sample Preparation : Lyse stimulated or unstimulated cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis : Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody : Incubate the membrane with a primary antibody specific for pHS1 (e.g., anti-pHS1 Tyr397) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing : Repeat the washing step.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis : Quantify the band intensity and normalize to a loading control (e.g., β-actin or total HS1).

Flow Cytometry for T-Cell Activation Markers

Protocol:

-

Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Surface Staining : Resuspend cells in FACS buffer (PBS with 2% FBS) and stain with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, ICOS, PD-1) for 30 minutes at 4°C in the dark.

-

Washing : Wash the cells twice with FACS buffer.

-

Fixation and Permeabilization : Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions. This step is necessary for intracellular staining.

-

Intracellular Staining : Stain for intracellular markers such as Ki-67 with a fluorescently-labeled antibody for 30 minutes at room temperature in the dark.

-

Washing : Wash the cells twice with permeabilization buffer.

-

Resuspension : Resuspend the cells in FACS buffer.

-

Data Acquisition : Acquire the samples on a flow cytometer.

-

Data Analysis : Analyze the data using appropriate software to quantify the percentage of different T-cell subsets expressing the activation markers.

Conclusion

The development of this compound as a novel cancer immunotherapy requires a robust and well-defined biomarker strategy. This technical guide outlines a comprehensive panel of direct, proximal, and distal biomarkers to assess the target engagement and pharmacodynamic effects of this compound. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and drug developers in designing and executing studies to advance the clinical development of Cbl-b inhibitors. While specific quantitative data for this compound in cellular assays is not yet publicly available, the information from closely related Cbl-b inhibitors provides a strong rationale for the expected biological effects and the utility of the described biomarkers. Continued research and clinical investigation will further refine our understanding of the optimal biomarker strategy for this promising class of therapeutics.

References

- 1. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A direct interaction between the adaptor protein Cbl-b and the kinase zap-70 induces a positive signal in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cbl-b differentially regulates activation-induced apoptosis in T helper 1 and T helper 2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cblb-deficient T cells are less susceptible to PD-L1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Cbl-b Inhibitor, Cbl-b-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator of immune responses, particularly in T-cell and NK cell activation.[1][2] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes an activation threshold for immune cells.[3][4] Its function as an intracellular checkpoint makes it a promising therapeutic target for cancer immunotherapy.[1][5] Inhibiting Cbl-b can lower this activation threshold, enhancing the ability of immune cells to recognize and eliminate tumor cells.[4][6]

Cbl-b-IN-2 is a potent, orally bioavailable inhibitor of the Cbl-b E3 ligase.[7] These application notes provide a detailed protocol for an in vitro biochemical assay to characterize the activity of this compound and similar inhibitory compounds. The assay measures the E3 ligase activity of Cbl-b through its auto-ubiquitination or the ubiquitination of a specific substrate.

Cbl-b Signaling and Ubiquitination Pathway

The process of ubiquitination is a multi-step enzymatic cascade involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[8][9] The E3 ligase, in this case Cbl-b, is responsible for substrate specificity.[8] The cascade results in the covalent attachment of ubiquitin to a lysine residue on a target protein, marking it for various cellular fates, including proteasomal degradation.[9][10] Cbl-b itself can undergo auto-ubiquitination, a process that can be measured to determine its enzymatic activity.[1]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]

- 3. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. oicr.on.ca [oicr.on.ca]

- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promega.com [promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

Cell-based Assays for Cbl-b-IN-2 Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3][4][5] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b sets the activation threshold for these immune cells.[1][4][6] Inhibition of Cbl-b, therefore, represents a promising strategy in immuno-oncology to enhance anti-tumor immunity.[6] Cbl-b-IN-2 is a potent inhibitor of Cbl-b, and this document provides detailed application notes and protocols for assessing its activity in various cell-based assays.

Cbl-b primarily exerts its inhibitory function by ubiquitinating downstream targets of the T-cell receptor (TCR) and co-stimulatory pathways.[1][4][7] Key substrates include PLC-γ1, PKC-θ, Vav1, and the p85 subunit of PI3K.[1][4][6][8] By targeting these molecules, Cbl-b dampens signaling cascades that are crucial for T-cell proliferation, cytokine production, and cytotoxic function.[1][4][7]

Signaling Pathways and Experimental Workflows

To understand the impact of this compound, it is essential to visualize the underlying signaling pathways and the experimental procedures used to measure its effects.

Caption: Cbl-b mediated negative regulation of T-cell receptor signaling and its inhibition by this compound.

Caption: A generalized workflow for assessing the activity of this compound in cell-based assays.

Quantitative Data Summary

The following tables summarize representative quantitative data from cell-based assays for potent Cbl-b inhibitors, which can be used as a reference for expected results with this compound.

Note: Data presented below is for analogous Cbl-b inhibitors (e.g., NX-1607, C7683) and serves as an illustrative example. Actual values for this compound should be determined experimentally.

Table 1: T-Cell Activation and Proliferation

| Assay | Cell Type | Stimulation | Readout | Inhibitor Concentration | Observed Effect (vs. Control) |

| T-Cell Proliferation | Human Primary T-Cells | anti-CD3/CD28 | CellTrace™ Violet dilution | 1 µM | Increased proliferation |

| IL-2 Production | Human Primary T-Cells | anti-CD3/CD28 | ELISA | 1 µM | ~2-3 fold increase |

| IFN-γ Production | Human Primary T-Cells | anti-CD3/CD28 | ELISA | 1 µM | ~3-4 fold increase |

| CD69 Expression | Jurkat T-Cells | anti-CD3 | Flow Cytometry | 1 µM | Significant increase in % positive cells |

| CD25 Expression | Jurkat T-Cells | IL-2 | Flow Cytometry | 1 µM | Increased % positive cells[9] |

Table 2: NK Cell Effector Function

| Assay | Effector Cell | Target Cell | Readout | Inhibitor Concentration | Observed Effect (vs. Control) |

| Cytotoxicity | Human Primary NK Cells | K562 | % Lysis (Flow Cytometry) | 3 µM | Significant increase in % lysis[10] |

| IFN-γ Production | Human Primary NK Cells | K562 co-culture | ELISA | 3 µM | Increased IFN-γ secretion[10] |

| TNF-α Production | Human Primary NK Cells | K562 co-culture | ELISA | 3 µM | Increased TNF-α secretion |

| Degranulation (CD107a) | Human Primary NK Cells | K562 co-culture | Flow Cytometry | 1 µM | Increased % CD107a+ cells |

Table 3: Target Engagement

| Assay | Cell Line | Readout | Inhibitor Concentration | Observed Effect |

| HiBiT CETSA | HEK293T expressing HiBiT-Cbl-b | Luminescence | 1-10 µM | Significant thermal stabilization (>15°C shift)[11] |

Experimental Protocols

T-Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferative capacity of T-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

CellTrace™ Violet or CFSE proliferation dye

-

FACS buffer (PBS with 2% FBS)

-

96-well U-bottom plates

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific results, further isolate T-cells using a pan-T-cell isolation kit.

-

Label the cells with CellTrace™ Violet or CFSE according to the manufacturer's instructions.

-

Resuspend the labeled cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

-

Prepare a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.

-

Add 100 µL of the cell suspension to each well of the pre-coated 96-well plate.

-

Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

After incubation, harvest the cells and wash with FACS buffer.

-

Analyze the dilution of the proliferation dye by flow cytometry. Proliferation is indicated by a decrease in the mean fluorescence intensity of the dye.

Intracellular Cytokine Staining for IL-2 and IFN-γ

Objective: To quantify the production of IL-2 and IFN-γ by T-cells upon treatment with this compound.

Materials:

-

Human PBMCs or isolated T-cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Anti-CD3 and anti-CD28 antibodies

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)

-

Fluorochrome-conjugated antibodies against CD3, CD4, CD8, IL-2, and IFN-γ

-

FACS buffer

-

96-well U-bottom plates

Protocol:

-

Seed 1 x 10^6 T-cells per well in a 96-well plate.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for 1-2 hours.

-

Stimulate the cells with anti-CD3/CD28 beads or plate-bound antibodies for 4-6 hours.

-

Add a protein transport inhibitor (Brefeldin A or Monensin) for the last 2-4 hours of stimulation to allow for intracellular cytokine accumulation.

-

Harvest the cells and wash with FACS buffer.

-

Stain for surface markers (CD3, CD4, CD8) according to standard protocols.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular cytokines (IL-2, IFN-γ) with fluorochrome-conjugated antibodies.

-

Wash the cells and resuspend in FACS buffer for analysis by flow cytometry.

NK Cell Cytotoxicity Assay

Objective: To assess the ability of this compound to enhance the cytotoxic activity of NK cells against target cancer cells.

Materials:

-

Human NK cells (e.g., isolated primary NK cells or NK-92 cell line)

-

K562 target cells (a human myelogenous leukemia cell line sensitive to NK cell-mediated lysis)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin (and IL-2 for NK-92 cells)

-

This compound (stock solution in DMSO)

-

A fluorescent dye for labeling target cells (e.g., Calcein-AM or CFSE)

-

A viability dye (e.g., Propidium Iodide or 7-AAD)

-

96-well U-bottom plates

Protocol:

-

Label the K562 target cells with Calcein-AM or CFSE according to the manufacturer's protocol.

-

Seed the labeled target cells into a 96-well plate at a density of 1 x 10^4 cells/well.

-

Prepare different effector-to-target (E:T) ratios of NK cells (e.g., 10:1, 5:1, 2.5:1).

-

Pre-treat the NK cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle for 1-2 hours.

-

Add the pre-treated NK cells to the wells containing the target cells.

-

Include control wells with target cells only (spontaneous lysis) and target cells with a lysis agent (maximum lysis).

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add a viability dye to each well.

-

Analyze the plate by flow cytometry. The percentage of target cells that are positive for the viability dye represents the cytotoxicity.

-

Calculate the specific lysis using the formula: % Specific Lysis = 100 * (Experimental Lysis - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)

HiBiT Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of this compound to Cbl-b within a cellular context by measuring the thermal stabilization of the target protein.[11][12][13][14]

Materials:

-

HEK293T cells

-

Plasmid encoding HiBiT-tagged Cbl-b

-

Transfection reagent

-

Opti-MEM medium

-

This compound (stock solution in DMSO)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler with a temperature gradient function

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

White opaque 384-well plates

-

Luminometer

Protocol:

-

Transfect HEK293T cells with the HiBiT-Cbl-b plasmid.

-

After 24 hours, harvest the cells and resuspend them in Opti-MEM at a density of 2 x 10^5 cells/mL.

-

Incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for 1 hour at 37°C.

-

Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler across a temperature gradient (e.g., 37°C to 65°C) for 3 minutes, followed by a 3-minute cool-down at 25°C.[11]

-

Transfer the heated cell suspensions to a white 384-well plate.

-

Add the Nano-Glo® HiBiT Lytic Detection Reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.

References

- 1. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of E3 ubiquitin ligase Cbl proteins in interleukin-2-induced Jurkat T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytokine engineered NK-92 therapy to improve persistence and anti-tumor activity [thno.org]

- 11. bmglabtech.com [bmglabtech.com]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Administration of Small Molecule Cbl-b Inhibitors in Syngeneic Tumor Models

Disclaimer: Publicly available information, quantitative data, and specific protocols for a compound named "Cbl-b-IN-2" could not be located. This document has been generated using publicly available data for other well-characterized small molecule Cbl-b inhibitors, such as NX-1607, as a representative example to demonstrate their application and efficacy in syngeneic tumor models. The protocols and data presented herein should be considered as a general guide for this class of compounds.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint.[1][2] It negatively regulates the activation of multiple immune cell types, including T cells and Natural Killer (NK) cells, by establishing the activation threshold following antigen receptor stimulation.[3][4] In the absence of co-stimulatory signals, Cbl-b ubiquitinates key signaling proteins, marking them for degradation and thereby promoting immune tolerance.[4][5] Genetic knockout of Cbl-b in mice leads to spontaneous tumor rejection, highlighting its potential as a therapeutic target in immuno-oncology.[2][6]

Small molecule inhibitors of Cbl-b are designed to block its E3 ligase activity, effectively "releasing the brakes" on the anti-tumor immune response. This action enhances T cell and NK cell proliferation, cytokine production, and cytotoxicity against cancer cells.[7][8] This application note provides an overview of the in vivo administration of a representative Cbl-b inhibitor in syngeneic mouse models, including efficacy data and detailed experimental protocols for researchers in oncology and drug development.

Mechanism of Action of Cbl-b Inhibition

Cbl-b inhibition prevents the ubiquitination of key downstream signaling molecules following T-cell receptor (TCR) engagement. This lowers the threshold for T-cell activation, allowing for a robust anti-tumor response even in the absence of strong co-stimulation, a common feature of the tumor microenvironment.

Preclinical Efficacy Data in Syngeneic Models

The following tables summarize representative data from studies using the Cbl-b inhibitor NX-1607 in the CT-26 colon carcinoma syngeneic mouse model.

Table 1: In Vivo Antitumor Activity of Cbl-b Inhibitor (NX-1607) in CT-26 Model

| Treatment Group | Dose & Regimen | Median Tumor Volume (Day 19) | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|---|

| Vehicle | N/A | ~2500 mm³ | - | [9] |

| NX-1607 | 10 mg/kg, PO, QD | ~1500 mm³ | Not Reported | [9] |

| NX-1607 | 30 mg/kg, PO, QD | ~725 mm³ | 71% (p<0.01) | [9] |

Table 2: Immunomodulatory Effects of Cbl-b Inhibitor (NX-1607) in CT-26 Tumor Microenvironment

| Parameter Analyzed | Treatment Group (30 mg/kg) vs. Vehicle | Observation | Reference |

|---|---|---|---|

| Tumor-Infiltrating Leukocytes (TILs) | NX-1607 | Significant increase in TILs per gram of tumor | [9] |

| CD8+ T Cells | NX-1607 | Significant increase in frequency and number of CD8+ T cells | [9] |

| CD8+ / Treg Ratio | NX-1607 | Significant increase in the ratio of cytotoxic to regulatory T cells | [9] |

| Immune Gene Signatures | NX-1607 | Upregulation of interferon response and T-cell activation pathways |[10][11] |

Table 3: Efficacy of Cbl-b Inhibitor (NX-1607) in Combination with Anti-PD-1 in Syngeneic Models

| Syngeneic Model | Treatment | Outcome | Reference |

|---|---|---|---|

| CT-26 (Colon) | NX-1607 + anti-PD-1 | Synergistic enhancement of anti-tumor effects and survival | [12] |

| MC38 (Colon) | NX-1607 + anti-PD-1 | Enhanced anti-tumor effects and survival | [12][13] |

| 4T1 (Breast) | NX-1607 + anti-PD-1 | Enhanced anti-tumor effects and survival |[12] |

Experimental Protocols

The following sections provide detailed protocols for evaluating a Cbl-b inhibitor in a CT-26 syngeneic tumor model.

Protocol 1: Materials and Reagents

-

Cell Line: CT-26 murine colon carcinoma cells (ATCC).

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]

-

Reagents for Injection: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

-

Cbl-b Inhibitor: Stock solution (e.g., in DMSO) and formulation vehicle suitable for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80).

-

Tumor Measurement: Digital calipers.

-

For Endpoint Analysis:

-

Tumor Dissociation Kit (e.g., Miltenyi Biotec).

-

Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -NK1.1).

-

Flow Cytometer (e.g., BD FACSCanto II).

-

RNA isolation kit and reagents for gene expression analysis.

-

Protocol 2: In Vivo Efficacy Study in CT-26 Syngeneic Mouse Model

-

Cell Culture: Culture CT-26 cells in RPMI-1640 complete medium at 37°C and 5% CO₂. Ensure cells are in the exponential growth phase and have high viability (>95%) before implantation.[14][15]

-

Tumor Cell Implantation:

-

Harvest CT-26 cells using Trypsin-EDTA and wash twice with sterile PBS.

-

Resuspend cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each BALB/c mouse.[16]

-

-

Tumor Monitoring and Randomization:

-

Begin monitoring tumor growth 4-5 days post-implantation.[17]

-

Measure tumors 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.

-

When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (e.g., Vehicle, Cbl-b inhibitor 30 mg/kg). Ensure at least 8-10 mice per group.[7][18]

-

-

Drug Administration:

-

Prepare fresh dosing formulations of the Cbl-b inhibitor and vehicle daily.

-

Administer the compound orally (PO) via gavage once daily (QD) at the designated dose (e.g., 30 mg/kg).[7]

-

Administer an equivalent volume of vehicle to the control group.

-

Monitor animal health and body weight throughout the study.

-

-

Study Endpoint: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.

Protocol 3: Preparation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)

-

Tumor Harvesting: At the study endpoint, humanely euthanize mice and surgically excise tumors.

-

Tumor Processing:

-

Weigh each tumor.

-

Mechanically dissociate the tumor tissue into small pieces in a gentleMACS C Tube.

-

Perform enzymatic digestion using a Tumor Dissociation Kit according to the manufacturer's protocol.

-

Filter the resulting single-cell suspension through a 70 µm cell strainer to remove debris.

-

-

Cell Staining for Flow Cytometry:

-

Count viable cells and aliquot approximately 1-2 x 10⁶ cells per staining tube.

-

Stain for cell viability (e.g., using a live/dead stain).

-

Block Fc receptors with anti-CD16/32 antibody.

-

Perform surface staining with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, CD3, CD8, CD4, NK1.1).

-

For regulatory T cell analysis, perform intracellular staining for FoxP3 after fixation and permeabilization.

-

-

Data Acquisition and Analysis:

-

Acquire data on a multi-color flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune populations and quantify the percentages of CD8+ T cells, CD4+ T helper cells, Tregs (CD4+FoxP3+), and NK cells.

-

Conclusion

Pharmacological inhibition of Cbl-b represents a promising strategy for cancer immunotherapy. As demonstrated with representative compounds in syngeneic models like the CT-26, Cbl-b inhibitors can effectively suppress tumor growth as a single agent and synergize with other checkpoint inhibitors such as anti-PD-1.[9][12] The anti-tumor activity is driven by the robust activation of both adaptive (CD8+ T cell) and innate (NK cell) immunity within the tumor microenvironment.[7] The protocols and data provided here serve as a valuable resource for researchers aiming to evaluate this novel class of immunomodulatory agents in preclinical settings.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. researchgate.net [researchgate.net]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. nurixtx.com [nurixtx.com]

- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nurixtx.com [nurixtx.com]

- 10. nurixtx.com [nurixtx.com]

- 11. nurixtx.com [nurixtx.com]

- 12. nurixtx.com [nurixtx.com]

- 13. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. Syngeneic tumor model [bio-protocol.org]

- 18. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]

Application Notes: Flow Cytometry Analysis of T cells after Cbl-b-IN-2 Treatment

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a key negative regulator of immune responses.[1] In T lymphocytes, Cbl-b acts as a gatekeeper, establishing the activation threshold and maintaining peripheral tolerance.[2][3][4][5] It exerts its inhibitory effects by targeting key components of the T cell receptor (TCR) signaling pathway—such as ZAP-70, PLCγ1, and VAV1—for ubiquitination and subsequent degradation.[6] This action effectively dampens T cell activation, proliferation, and cytokine production, particularly in the absence of a strong co-stimulatory signal from receptors like CD28.[3][4][7]

Cbl-b-IN-2 is a small molecule inhibitor designed to block the enzymatic activity of Cbl-b. By inhibiting Cbl-b, the negative regulation on the TCR signaling cascade is lifted.[1] This is expected to lower the activation threshold of T cells, leading to enhanced effector functions even with sub-optimal stimulation.[7] Consequently, treatment with this compound can promote robust T cell proliferation, increase the production of key effector cytokines like IFN-γ and TNF-α, and potentially reverse T cell exhaustion, a state of dysfunction often observed in chronic diseases and cancer.[6][8][9] The analysis of these effects is critical for drug development in immuno-oncology and the study of autoimmune diseases.

Flow cytometry is an indispensable tool for dissecting the complex cellular responses following Cbl-b inhibition. It allows for multi-parameter, single-cell analysis of T cell populations to simultaneously quantify changes in activation status, cytokine profiles, proliferation rates, and the expression of exhaustion markers. This document provides a detailed protocol for the preparation, treatment, stimulation, and multi-color flow cytometric analysis of human T cells treated with this compound.

Key T Cell Subsets and Markers for Analysis

| Category | Marker | Description |

| Lineage | CD3, CD4, CD8 | Defines pan-T cells and the major Helper (CD4+) and Cytotoxic (CD8+) T lymphocyte subsets. |

| Early Activation | CD69, CD25 (IL-2Rα) | Upregulated on the cell surface within hours of T cell activation. CD25 is also a marker for regulatory T cells. |

| Effector Cytokines | IFN-γ, TNF-α, IL-2 | Key pro-inflammatory and immunomodulatory cytokines produced by activated T cells. Requires intracellular staining. |

| Proliferation | CellTrace™ Violet / CFSE | Dyes that are diluted with each cell division, allowing for the tracking of cell proliferation over time. |

| Exhaustion/Inhibition | PD-1, TIM-3, CTLA-4 | Immune checkpoint receptors associated with T cell dysfunction and exhaustion, particularly in tumor microenvironments.[8] |

Cbl-b Signaling Pathway in T Cells

The following diagram illustrates the central role of Cbl-b in negatively regulating T cell activation and the mechanism of its inhibition.

Caption: Cbl-b negatively regulates TCR signaling; this compound blocks this inhibition.

Experimental Protocol

This protocol details the analysis of human peripheral blood mononuclear cells (PBMCs). All steps should be performed in a sterile tissue culture hood.

1. Materials and Reagents

-

Cells: Cryopreserved human PBMCs

-

Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Reagents:

-

Ficoll-Paque™ PLUS

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

CellTrace™ Violet or CFSE Proliferation Dye

-

Brefeldin A and Monensin (protein transport inhibitors)

-

LIVE/DEAD™ Fixable Viability Dye

-

-

Antibodies for Flow Cytometry:

-

Anti-CD3 (e.g., clone UCHT1)

-

Anti-CD4 (e.g., clone RPA-T4)

-

Anti-CD8 (e.g., clone RPA-T8)

-

Anti-CD69 (e.g., clone FN50)

-

Anti-CD25 (e.g., clone M-A251)

-

Anti-PD-1 (e.g., clone EH12.2H7)

-

Anti-IFN-γ (e.g., clone 4S.B3)

-

Anti-TNF-α (e.g., clone MAb11)

-

-

Buffers:

-

PBS (Phosphate-Buffered Saline)

-

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

-

Permeabilization/Wash Buffer

-

2. Procedure

Day 0: T Cell Isolation and Staining

-

Isolate PBMCs from whole blood or thaw cryopreserved cells according to standard procedures.

-

Assess cell viability and count using a hemocytometer or automated cell counter.

-

(Optional - for Proliferation) Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS and label with CellTrace™ Violet or CFSE dye according to the manufacturer’s instructions.

-

Wash cells twice with complete RPMI media.

-

Resuspend cells at 1x10^6 cells/mL in complete RPMI media.

Day 1: this compound Treatment and T Cell Stimulation

-

Prepare antibody-coated plates: Dilute anti-CD3 antibody to 2 µg/mL in sterile PBS. Add 100 µL to the required wells of a 96-well flat-bottom plate. For unstimulated controls, add 100 µL of PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.[10]

-

Prepare this compound dilutions in complete RPMI media. A typical dose-response might include 1 µM, 100 nM, and 10 nM. Include a DMSO vehicle control at the same final concentration as the highest this compound dose.

-

Wash the antibody-coated plates twice with sterile PBS to remove unbound antibody.

-

Add 100 µL of the cell suspension (1x10^5 cells) to each well.

-

Add 100 µL of the this compound or vehicle control dilutions to the appropriate wells.

-

For stimulated conditions, add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.[12]

-